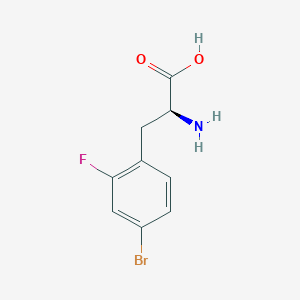

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Descripción

IUPAC Systematic Nomenclature and Molecular Formula (C₉H₉BrFNO₂)

The IUPAC name (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid systematically describes its structure:

- 2S : Indicates the absolute configuration at the second carbon of the propanoic acid backbone.

- 3-(4-bromo-2-fluorophenyl) : Specifies the substituent positions on the phenyl ring (bromine at position 4, fluorine at position 2).

The molecular formula C₉H₉BrFNO₂ corresponds to a molecular weight of 262.08 g/mol . Key identifiers include:

This nomenclature adheres to IUPAC rules by prioritizing functional groups (carboxylic acid as the principal group) and specifying substituent positions numerically to minimize locants.

Stereochemical Configuration Analysis: (2S) Absolute Configuration Determination

The (2S) designation reflects the compound’s chiral center at the alpha-carbon of the amino acid backbone. Stereochemical assignment is critical for biological activity, as enantiomers often exhibit divergent interactions with chiral biomolecules.

Determination Methods :

- X-ray Crystallography : Resolves spatial arrangement via diffraction patterns, confirming the S configuration .

- Chiral Chromatography : Separates enantiomers using chiral stationary phases, validating optical purity .

- Optical Rotation : Measures the direction and magnitude of plane-polarized light rotation, correlating with the S configuration .

The stereochemical integrity of this compound is essential for its role in mimicking natural amino acids in enzymatic or receptor-binding studies.

Substituent Positional Effects: Bromo-Fluoro Aromatic Ring Topology

The 4-bromo-2-fluorophenyl group imposes distinct electronic and steric effects:

| Substituent | Position | Hammett σpara | Taft Es |

|---|---|---|---|

| -Br | 4 | 0.23 | -1.16 |

| -F | 2 | 0.06 | -0.46 |

Electronic Effects :

- Bromine : Strong electron-withdrawing inductive effect (-I) due to high electronegativity, decreasing ring electron density.

- Fluorine : Combines -I and electron-donating resonance (+R) effects, creating nuanced electronic modulation .

Steric Effects :

- The ortho -fluorine introduces steric hindrance, restricting free rotation of the phenyl ring relative to the amino acid backbone.

- Para -bromine’s larger van der Waals radius (1.85 Å) compared to fluorine (1.47 Å) further influences molecular packing and solubility.

These substituents collectively enhance the compound’s binding affinity in hydrophobic pockets while modulating reactivity in synthetic applications.

Comparative Structural Analysis with Canonical Aromatic Amino Acids

This compound diverges structurally from canonical aromatic amino acids like phenylalanine and tyrosine :

Key Differences :

- Halogen vs. Hydroxyl : Bromine and fluorine introduce electronegativity and lipophilicity, unlike tyrosine’s polar hydroxyl group.

- Steric Demand : The ortho -fluorine creates greater steric hindrance than phenylalanine’s unsubstituted ring, affecting conformational flexibility.

- Electronic Profile : Dual halogenation creates a unique electron-deficient aromatic system, contrasting with phenylalanine’s electron-rich ring.

These structural distinctions enable applications in enzyme inhibition studies and radioligand design , where halogen interactions with hydrophobic binding pockets are advantageous .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJFVIRBPSXVRP-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, such as halogen substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine or fluorine sources). The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Research indicates that it may interact with specific molecular targets, influencing biochemical pathways associated with various diseases. Notably, it has been studied for its role in modulating the FPRL-1 receptor, which is implicated in inflammatory responses and ocular diseases such as age-related macular degeneration and uveitis .

Biochemical Studies

Due to its structural characteristics, this compound can be utilized to study protein interactions and enzyme functions. Techniques such as surface plasmon resonance and nuclear magnetic resonance spectroscopy are employed to elucidate these interactions, which are crucial for understanding drug-receptor dynamics .

Neuroscience Research

The compound's influence on neurotransmitter systems makes it a candidate for studies related to neuropharmacology. Its ability to modulate receptor activity can provide insights into treatments for neurological disorders.

Case Studies

Mecanismo De Acción

The mechanism by which (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in biochemical processes and cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Halogenated Phenylalanine Derivatives

The table below compares key structural and physicochemical properties of the target compound with its halogenated analogs:

Key Observations:

- Fluorine’s electronegativity improves metabolic stability by resisting oxidative degradation .

- Positional Isomerism: The target compound’s 4-Br/2-F substitution creates steric hindrance distinct from monosubstituted analogs, possibly altering binding specificity .

Boron- and Heterocyclic-Containing Analogs

Key Observations:

Functionalized Derivatives (Hydroxyl, Methoxy, Diazenyl)

Key Observations:

- Polar Groups : Hydroxyl (-OH) and methoxy (-OCH3) substituents enhance solubility but reduce blood-brain barrier penetration compared to halogens .

- Diazenyl Group : The diazenyl (N=NPh) moiety in CAS 2137036-84-9 introduces photoresponsive properties, enabling light-controlled biological activity .

Research Findings and Implications

- Synthetic Accessibility : Brominated analogs (e.g., CAS 24250-84-8) are synthesized via electrophilic aromatic substitution, while fluorine incorporation often requires fluorinating agents like DAST .

- Biological Activity: Fluorine’s electronegativity in CAS 1213206-88-2 may reduce metabolic degradation, extending half-life compared to non-fluorinated analogs .

- Chirality : The 2S configuration in the target compound is critical for enantioselective interactions, as seen in LAT1 transporter inhibitors .

Actividad Biológica

(2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid, commonly referred to as a bromo-fluoro phenyl derivative, is a compound with notable biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C9H10BrFNO2

- Molecular Weight : 262.08 g/mol

- CAS Number : 1213206-88-2

This compound features a chiral center at the second carbon, which contributes to its biological activity and specificity in interactions with biological targets.

Research indicates that this compound may function as an antagonist or modulator of specific neurotransmitter receptors. Its structural characteristics suggest potential interactions with glutamate receptors, particularly the NMDA receptor subtype, which is pivotal in synaptic plasticity and memory function.

2. Pharmacological Effects

- Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects against excitotoxicity, which is often implicated in neurodegenerative diseases.

- Antimicrobial Activity : Some derivatives of bromo-fluoro phenyl compounds have shown promising antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with MIC values indicating significant inhibition of growth in pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Data

-

Neuroprotection Studies :

- A study evaluated the neuroprotective effects of related compounds in animal models of stroke. Results indicated a reduction in neuronal death when treated with bromo-fluoro derivatives, suggesting a protective role against ischemic damage.

- Antimicrobial Testing :

Data Table: Biological Activity Summary

Safety and Toxicology

While this compound has shown potential therapeutic benefits, safety assessments are crucial. The compound has been classified as having low toxicity based on available data; however, it can cause eye irritation upon contact and should be handled with care . Long-term exposure effects remain largely uncharacterized, warranting further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-3-(4-bromo-2-fluorophenyl)propanoic acid?

- Methodology :

- Hydrolysis of protected precursors : Start with tert-butoxycarbonyl (Boc)-protected intermediates. For example, hydrolysis using LiOH in THF/water mixtures under mild conditions (2–4 hours, room temperature) followed by acidification (pH ~6) and extraction with ethyl acetate .

- Recrystallization : Purify the crude product using methanol/diethyl ether or preparative HPLC for higher purity (>95%) .

- Coupling reactions : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to activate carboxylic acids for peptide coupling, followed by HPLC purification .

Q. Which analytical techniques are critical for characterizing this compound?

- Key Techniques :

- Chiral HPLC : Confirm enantiomeric purity using chiral stationary phases.

- NMR Spectroscopy : Analyze , , and NMR to verify substituent positions and stereochemistry .

- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, NH bends) .

- Specific Optical Rotation : Measure [α] to confirm the (2S)-configuration (e.g., +30.8° for a fluorinated analog) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How should researchers handle stability and storage of this compound?

- Guidelines :

- Storage : Keep under inert gas (N/Ar) at –20°C to prevent oxidation or hydrolysis .

- Light Sensitivity : Protect from UV light using amber vials.

- Hygroscopicity : Store in a desiccator with silica gel to avoid moisture absorption .

Advanced Research Questions

Q. How can structural modifications optimize bioactivity?

- Structure-Activity Relationship (SAR) Strategies :

-

Halogen Positioning : Fluorine at the 2-position on the phenyl ring enhances metabolic stability, while bromine at the 4-position increases steric bulk, potentially improving target binding .

-

Backbone Modifications : Replace the carboxylic acid with a phosphonate or ester to alter membrane permeability .

-

In Silico Docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., enzymes, receptors) .

Modification Impact Reference 4-Bromo substitution Increased steric hindrance 2-Fluoro substitution Enhanced metabolic stability Carboxylic acid → ester Improved lipophilicity

Q. How to address low yields in coupling reactions during synthesis?

- Optimization Strategies :

- Activating Agents : Replace DCC with EDC/HOBt for milder conditions and reduced racemization .

- Solvent Selection : Use DMF or acetonitrile for better solubility of intermediates.

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions .

- Catalysis : Add DMAP (1–5 mol%) to accelerate acylation .

Q. How to resolve conflicting spectral data during characterization?

- Troubleshooting Steps :

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., (2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid) .

- Isotopic Labeling : Use -labeled analogs to clarify ambiguous NH signals in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., CHBrFNO requires m/z 285.9894) .

Q. What methodologies assess stability under physiological conditions?

- Experimental Approaches :

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under simulated biological conditions .

- Plasma Stability Assays : Expose to human plasma at 37°C and quantify remaining compound over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.